molecular formula C12H8Cl2O2 B8084528 1,4-Phenylenediacryloyl chloride

1,4-Phenylenediacryloyl chloride

Cat. No.: B8084528
M. Wt: 255.09 g/mol
InChI Key: WQZLRZFBCIUDFL-CGXWXWIYSA-N
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Description

1,4-Phenylenediacryloyl chloride is a chemical compound with the molecular formula C12H8Cl2O2 and a molecular weight of 255.10 g/mol . It is a solid at room temperature and is known for its use in various chemical synthesis processes. The compound is characterized by its two acryloyl chloride groups attached to a benzene ring, making it a versatile reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Phenylenediacryloyl chloride can be synthesized through the reaction of 1,4-phenylenediacrylic acid with thionyl chloride. The reaction typically involves heating the acid with an excess of thionyl chloride under reflux conditions, followed by purification to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Phenylenediacryloyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-phenylenediacryloyl chloride involves its reactive acryloyl chloride groups, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds and materials. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are typically substitution and polymerization reactions .

Comparison with Similar Compounds

Uniqueness: 1,4-Phenylenediacryloyl chloride is unique due to its dual acryloyl chloride groups, which provide it with high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of high-performance polymers and materials with specific functional properties .

Properties

IUPAC Name

(Z)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5-,8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZLRZFBCIUDFL-CGXWXWIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C\C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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